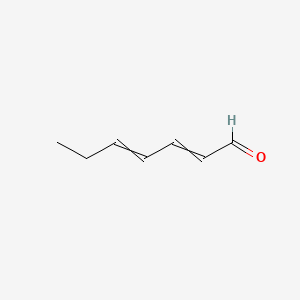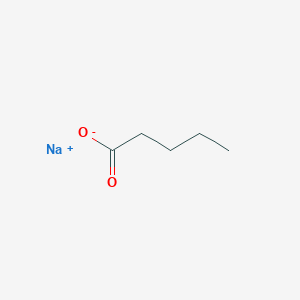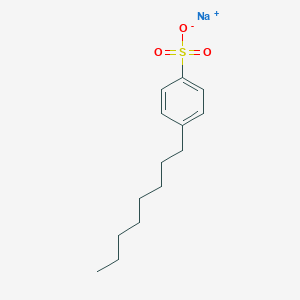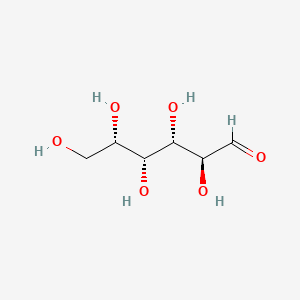
L-Gulose
Übersicht
Beschreibung
L-Gulose is an L-hexose sugar and an intermediate in the biosynthesis of L-Ascorbate (vitamin C) . It is an enantiomer of an aldehydo-D-gulose . L-Gulose does not occur naturally in living organisms, but can be synthesized in the laboratory .
Synthesis Analysis
L-Gulose can be synthesized from D-glucose via stepwise stereochemical inversion at C-2 and C-5 . The involvement of an epimerase related to GDP-mannose 3,5-epimerase, the key enzyme of plant ascorbate biosynthesis, was also suggested in this C-5 inversion .
Molecular Structure Analysis
The molecular formula of L-Gulose is C6H12O6 . It contains a total of 23 bonds, including 11 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), 5 hydroxyl groups, 1 primary alcohol, and 4 secondary alcohols .
Chemical Reactions Analysis
L-Gulose is a rare aldohexose that serves as a building block for the anticancer drug bleomycin and nucleoside-based antivirals . It is produced from D-sorbitol efficiently, using a wheat-bran culture extract of the fungus Penicillium sp .
Physical And Chemical Properties Analysis
L-Gulose has a molecular weight of 180.16 g/mol . It is a solid substance that is soluble in water .
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Biocatalysis :
- L-Gulose serves as a building block for anticancer drugs like bleomycin and nucleoside-based antivirals. An efficient biosynthesis method from D-sorbitol using enzymes from Apium graveolens and Bacillus cereus in E. coli cells has been developed, showcasing a practical and environmentally friendly approach (Zhang et al., 2021).
- A single-step bioconversion method for L-gulose production using a unique mannitol dehydrogenase in recombinant E. coli has been established, highlighting a scalable and eco-friendly process (Woodyer et al., 2010).
- The biosynthesis mechanism of L-Gulose in Thermoplasma acidophilum was investigated, revealing a process similar to plant ascorbic acid biosynthesis, providing insights into the sugar's natural production in extreme environments (Yamauchi & Nakayama, 2013).
Synthetic Applications :
- L-Gulose has been synthesized from D-gluconolactone, highlighting a method for producing this rare sugar which is significant in antibiotic and antitumor activities (Yang et al., 2002).
- The study on the reactivity of L-gulose and L-guluronic acid building blocks in the context of alginate assembly provides insights into the structural influences on glycosylation reactions, valuable in carbohydrate chemistry (Zhang et al., 2016).
Pharmaceutical and Health Applications :
- The enantiomerically pure form of BCH-189 derived from L-gulose exhibits potent anti-HIV and anti-HBV activities, indicating the significance of L-gulose in antiviral therapies (Beach et al., 1992).
- A study found that a gulose residue is essential for the cellular uptake of bleomycin disaccharide, suggesting its potential in targeted drug delivery for lung cancer treatment (Zhou et al., 2021).
Role in Vitamin C Biosynthesis :
- GDP-Mannose 3′,5′-Epimerase, which forms GDP-L-gulose, is a key enzyme in vitamin C biosynthesis in plants. This highlights the role of L-gulose as a precursor in this vital metabolic pathway (Wolucka & Van Montagu, 2003).
Structural and Functional Analysis :
- The structural and functional characterization of GDP-mannose-3',5'-epimerase, which produces GDP-L-gulose, provides a deeper understanding of the enzyme's role in sugar metabolism and its unique combination of oxidation, epimerization, and reduction in a single active site (Major et al., 2005).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342718 | |
| Record name | L-Gulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Gulose | |
CAS RN |
6027-89-0 | |
| Record name | L-Gulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Gulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Gulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-gulose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GULOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J96E9Q45N7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



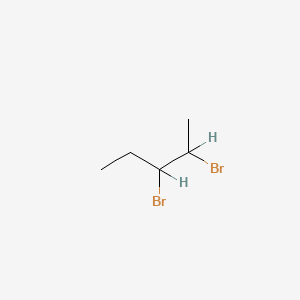

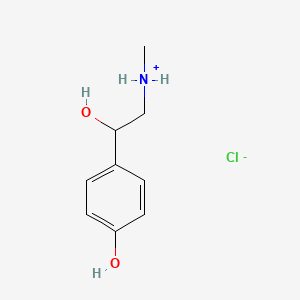
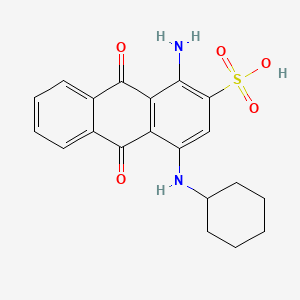
![N,N''-Bis[4-chlorophenylamino(imino)methyl]-1,4-piperazinebiscarbimide amide](/img/structure/B7822345.png)


